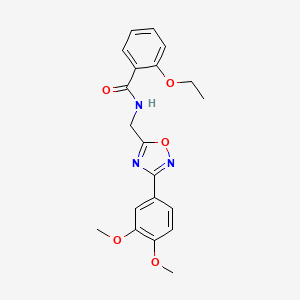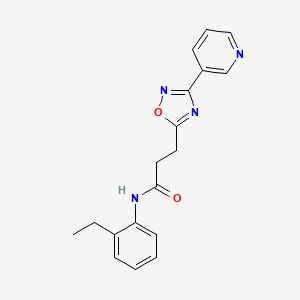
2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the aniline family and contains a pyridine and oxadiazole moiety.
Applications De Recherche Scientifique
2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been studied extensively for its potential applications in scientific research. This compound has been shown to exhibit anti-cancer properties and has been investigated as a potential anti-tumor agent. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Furthermore, this compound has been investigated for its potential use in the treatment of bacterial and viral infections.
Mécanisme D'action
The mechanism of action of 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cellular processes. Additionally, this compound may also act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, this compound has been shown to exhibit anti-inflammatory properties and may be useful in the treatment of inflammatory disorders. Furthermore, this compound has been shown to exhibit antibacterial and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline in lab experiments is its potential applications in a range of scientific research areas. This compound has been extensively studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Additionally, this compound has been studied for its potential use in the treatment of bacterial and viral infections. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Orientations Futures
There are several future directions for research on 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline. One potential direction is to investigate the potential use of this compound in the treatment of other types of cancer. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Furthermore, this compound may have potential applications in the treatment of other diseases, such as bacterial and viral infections. Finally, further studies are needed to determine the mechanism of action of this compound and how it interacts with cellular processes.
Méthodes De Synthèse
The synthesis of 2-nitro-N-(pyridin-3-ylmethyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid with pyridine-3-carboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reduced using tin (II) chloride to yield the final product. This synthesis method has been widely used in the literature and is considered to be reliable and efficient.
Propriétés
IUPAC Name |
2-nitro-N-(pyridin-3-ylmethyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3/c26-25(27)17-10-15(3-4-16(17)22-12-13-2-1-7-21-11-13)19-23-18(24-28-19)14-5-8-20-9-6-14/h1-11,22H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRBQZRLJMEFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-N-[(pyridin-3-YL)methyl]-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate](/img/structure/B7714600.png)



![2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7714628.png)



![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7714655.png)
![3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7714663.png)
![3-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7714674.png)

![N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B7714682.png)
